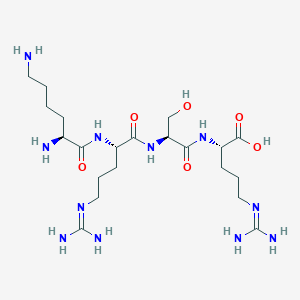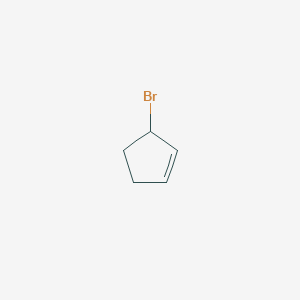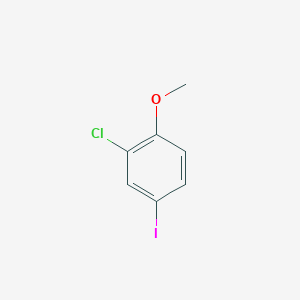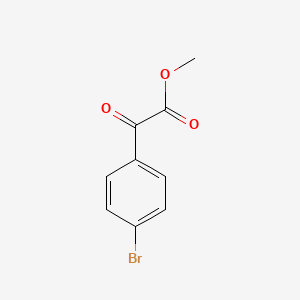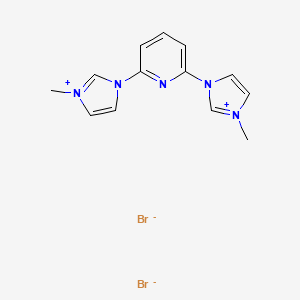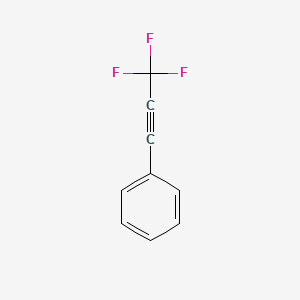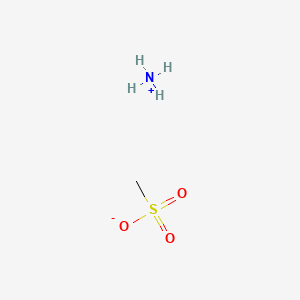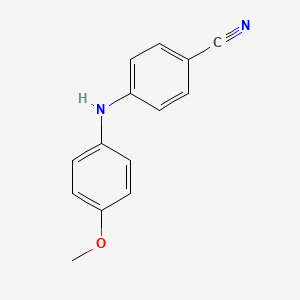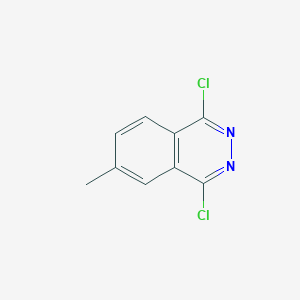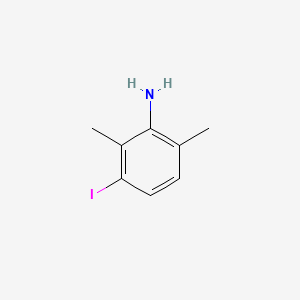![molecular formula C11H9NO B1599910 3,4-ジヒドロシクロペンタ[b]インドール-1(2H)-オン CAS No. 61364-20-3](/img/structure/B1599910.png)
3,4-ジヒドロシクロペンタ[b]インドール-1(2H)-オン
概要
説明
3,4-Dihydrocyclopenta[b]indol-1(2H)-one is a heterocyclic compound that features a fused bicyclic structure consisting of an indole and a cyclopentane ring
科学的研究の応用
3,4-Dihydrocyclopenta[b]indol-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
Target of Action
Similar compounds have been shown to exhibit anti-tumor activity , suggesting potential targets within cancer-related pathways.
Mode of Action
It’s structurally similar to 2,3,4,5-tetrahydro-1h-pyrido-[4,3-b]indoles, which have demonstrated high anti-tumor activity . These compounds inhibit the proliferation of cancer cells in a dose-dependent manner .
Biochemical Pathways
Given its structural similarity to other anti-tumor agents, it may interfere with dna synthesis or other cellular processes critical to cancer cell proliferation .
Result of Action
Similar compounds have shown to inhibit the proliferation of cancer cells , suggesting that this compound may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,4-Dihydrocyclopenta[b]indol-1(2H)-one involves the copper-catalyzed [4+1] annulation of 2-alkenylindoles with diazoacetates. This reaction typically occurs in dichloromethane at room temperature, yielding the desired product through a series of intermediate steps .
Another method involves the Lewis-acid-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade, providing a direct and high-yield pathway to cyclopenta[b]indoles .
Industrial Production Methods
Industrial production methods for 3,4-Dihydrocyclopenta[b]indol-1(2H)-one are not extensively documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3,4-Dihydrocyclopenta[b]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity.
1,4-Dihydrocyclopenta[b]indole: Synthesized using similar methods and exhibits comparable chemical properties.
Uniqueness
3,4-Dihydrocyclopenta[b]indol-1(2H)-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical reactivity and potential biological activities
特性
IUPAC Name |
3,4-dihydro-2H-cyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRSIDATZDOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423717 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61364-20-3 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


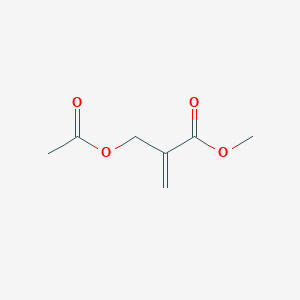
![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)
